molecular formula C8H9N3 B12916103 2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine CAS No. 4931-19-5

2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B12916103
CAS No.: 4931-19-5
M. Wt: 147.18 g/mol
InChI Key: NFWRLHPRUGVPDE-UHFFFAOYSA-N
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Description

2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal and pharmaceutical chemistry. This compound is part of the broader class of 1,2,4-triazolo[1,5-a]pyridines, which are known for their diverse biological activities and applications in various fields, including medicine and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the most efficient methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . The reaction typically occurs at 140°C and yields the desired product in a short time with high efficiency .

Industrial Production Methods

Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines often involve scalable reactions that can be performed under environmentally friendly conditions. The use of microwave irradiation and mechanochemical methods are particularly notable for their efficiency and reduced environmental impact .

Mechanism of Action

The mechanism of action of 2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an inverse agonist and enzyme inhibitor makes it particularly valuable in medicinal chemistry .

Properties

CAS No.

4931-19-5

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

2,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H9N3/c1-6-4-3-5-11-8(6)9-7(2)10-11/h3-5H,1-2H3

InChI Key

NFWRLHPRUGVPDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=N2)C

Origin of Product

United States

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